molecular formula C9H12N4O2 B1350711 1-(3-Nitropyridin-2-yl)piperazine CAS No. 87394-48-7

1-(3-Nitropyridin-2-yl)piperazine

Cat. No.: B1350711
CAS No.: 87394-48-7
M. Wt: 208.22 g/mol
InChI Key: HSAKGWZDXDRYTB-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives. It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety.

Mechanism of Action

Target of Action

The primary target of 1-(3-Nitropyridin-2-yl)piperazine is the enzyme urease . Urease, a nickel-dependent enzyme found in various life forms, catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate . This process supports the survival of pathogens and can lead to infections such as gastric disorders like ulcers and cancer in humans .

Mode of Action

this compound and its derivatives obstruct the activity of urease, thereby inhibiting the growth of pathogens . Through in silico analysis, it was shown that these potent inhibitors develop favorable interactions with the active site of urease, having binding energies of −8.0 (5b) and −8.1 (7e) kcal/mol .

Biochemical Pathways

The inhibition of urease by this compound affects the biochemical process of nitrogen metabolism . By blocking the breakdown of urea into ammonia and carbamate, the compound disrupts the pH balance that supports the survival of pathogens .

Result of Action

The result of the action of this compound is the inhibition of urease activity, which leads to a decrease in the survival of pathogens . The most active inhibitors, 5b and 7e, have IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are lower than the IC50 value of the standard thiourea .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the compound’s efficacy can be affected by the pH of the environment, as urease activity is associated with a rise in pH . .

Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-2-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which is a crucial step in nitrogen metabolism. The inhibition of urease by this compound has been shown to have potential therapeutic applications in treating infections caused by urease-producing pathogens, such as Helicobacter pylori . The compound interacts with the active site of urease, forming favorable binding interactions that result in enzyme inhibition .

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits good biocompatibility in human blood cells, as demonstrated by its low hemolysis potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly urease. The compound forms stable complexes with the active site of urease, leading to enzyme inhibition. This inhibition disrupts the hydrolysis of urea, thereby affecting nitrogen metabolism and reducing the survival of urease-producing pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent urease inhibition, with higher doses resulting in more significant enzyme inhibition . At high doses, this compound may also exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Determining the optimal dosage for therapeutic applications is crucial to minimize potential side effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism. As an inhibitor of urease, it affects the hydrolysis of urea and the subsequent production of ammonia and carbamate . The compound’s interactions with other enzymes and cofactors in metabolic pathways are still being investigated, but its role in nitrogen metabolism is well-established .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments may affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound will provide insights into its biochemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitropyridin-2-yl)piperazine typically involves the reaction of 3-nitropyridine with piperazine. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.

    Bases: Sodium acetate, potassium carbonate.

    Solvents: Acetonitrile, ethanol.

Major Products Formed

    Reduction Product: 1-(3-Aminopyridin-2-yl)piperazine.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Nitropyridin-2-yl)piperazine is unique due to its potent urease inhibitory activity, which is significantly higher than that of standard inhibitors like thiourea. This makes it a valuable compound for developing new therapeutic agents targeting urease-related infections .

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKGWZDXDRYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396304
Record name 1-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-48-7
Record name 1-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87394-48-7
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-3-nitropyridine (4.76 g, 30 mmol) and piperazine (5.9, 69 mmol) in acetonitrile, (75 mL), was stirred at reflux for 5 h. After concentrating under reduced pressure, the residue was partitioned between ethyl acetate and 10% NaOH. The ethyl acetate extract was washed with water, dried (Na2SO4), filtered and concentrated. Flash chromatography over Al2O3 and elution with 2% MeOH-98% CHCl3 afforded the title compound, m.p. 82°-87° C. An analytical sample, m.p. 83.5°-86.5° C., was obtained upon recrystallization from CHCl3 -hexane.
Quantity
4.76 g
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69 mmol
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75 mL
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Synthesis routes and methods II

Procedure details

Anhydrous piperazine (60 g) was dissolved in methylene chloride (400 ml) and then, 2-chloro-3-nitropyridine (40 g) was added slowly at 10~20° C. and the mixture was stirred at 20° C. for 2 hours. After completion of the reaction, the reaction mixture was washed with water (300 ml) three times and the separated organic layers were concentrated under reduced pressure. The precipitate was washed with water and small amount of ethanol and dried in vacuo to give 46 g (yield: 87.5%) of the desired compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
87.5%

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Given that the research focuses on developing radioligands for the 5-HT7 receptor, could 1-(3-Nitropyridin-2-yl)piperazine potentially be modified to serve as a 5-HT7 receptor ligand? What modifications might be considered?

A2: While the study focuses on [99mTc(CO)3]-labeled 1-(2-Pyridyl)piperazine derivatives [], the core structure of this compound shares some similarities with known 5-HT7 ligands. Modifications like introducing substituents on the piperazine or pyridine ring, or replacing the nitro group with other functionalities known to interact with the 5-HT7 receptor, could be explored. It's important to note that these are just hypothetical modifications, and their impact on the compound's binding affinity, selectivity, and overall pharmacological profile would need to be thoroughly investigated. Computational modeling and SAR studies could be valuable tools in guiding these modifications.

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